molecular formula C10H21NOS B11955796 1-(2-(Diethylamino)ethylthio)-3-buten-2-OL CAS No. 39159-35-8

1-(2-(Diethylamino)ethylthio)-3-buten-2-OL

Cat. No.: B11955796
CAS No.: 39159-35-8
M. Wt: 203.35 g/mol
InChI Key: JMRCTLPPBZMTGE-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethylthio)-3-buten-2-OL is an organic compound with a unique structure that includes both an amino and a thioether group

Preparation Methods

The synthesis of 1-(2-(Diethylamino)ethylthio)-3-buten-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(diethylamino)ethanethiol with an appropriate butenone derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-(Diethylamino)ethylthio)-3-buten-2-OL undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups. Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Diethylamino)ethylthio)-3-buten-2-OL has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Diethylamino)ethylthio)-3-buten-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and thioether groups allow the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-(2-(Diethylamino)ethylthio)-3-buten-2-OL can be compared with similar compounds such as 2-(diethylamino)ethanethiol and 1-(2-(diethylamino)ethylthio)-2-butanol. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of amino and thioether groups in this compound makes it distinct and valuable for specific applications.

Properties

CAS No.

39159-35-8

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

1-[2-(diethylamino)ethylsulfanyl]but-3-en-2-ol

InChI

InChI=1S/C10H21NOS/c1-4-10(12)9-13-8-7-11(5-2)6-3/h4,10,12H,1,5-9H2,2-3H3

InChI Key

JMRCTLPPBZMTGE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSCC(C=C)O

Origin of Product

United States

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